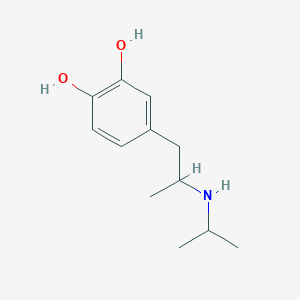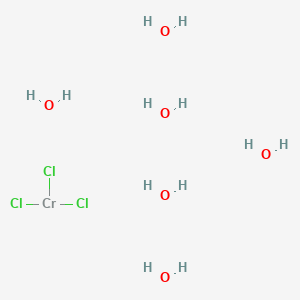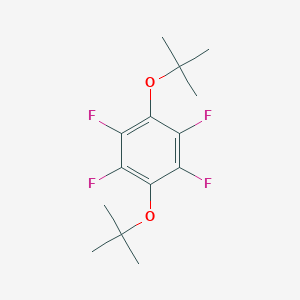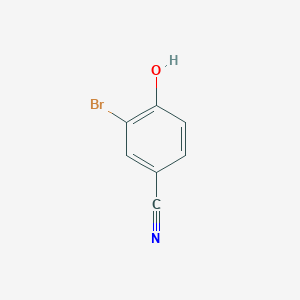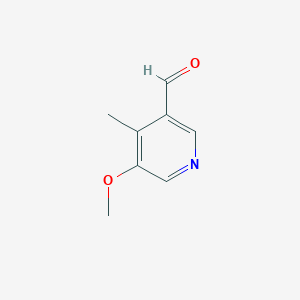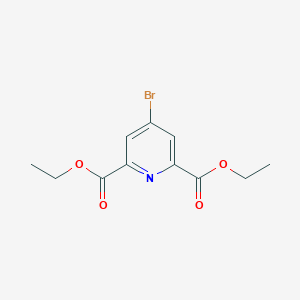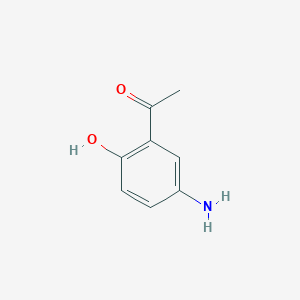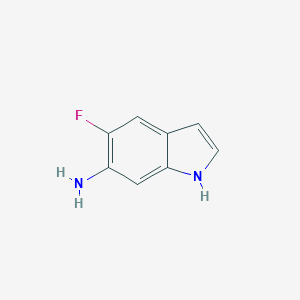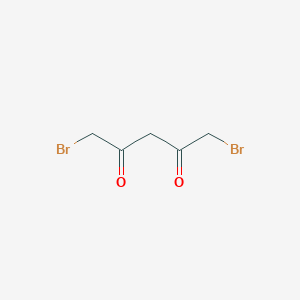
1,5-Dibromopentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dibromopentane-2,4-dione, commonly known as DBD, is a chemical compound that has been widely used in scientific research. It is a highly reactive molecule that is known for its ability to form covalent bonds with various biological molecules, including proteins and nucleic acids. DBD has been used as a reagent for the modification of biomolecules, as well as a tool for the study of biochemical and physiological processes.
Mécanisme D'action
DBD acts as a nucleophile, reacting with electrophilic groups on biomolecules to form covalent bonds. This allows for the targeted modification of specific amino acid residues in proteins, or specific nucleotides in DNA and RNA. The reactivity of DBD can be modulated by changing the reaction conditions, such as pH and temperature, allowing for precise control over the modification process.
Effets Biochimiques Et Physiologiques
The modification of biomolecules with DBD can have a range of effects on their biochemical and physiological properties. For example, the modification of a specific amino acid residue in a protein can alter its activity or stability, while the modification of a specific nucleotide in DNA can affect gene expression. DBD has also been used to create protein conjugates for use in drug delivery and imaging applications.
Avantages Et Limitations Des Expériences En Laboratoire
DBD offers several advantages for use in lab experiments, including its high reactivity and specificity for certain biomolecules. However, its reactivity can also be a limitation, as it can potentially react with unintended targets or cause unwanted modifications. The handling of DBD requires specialized equipment and training, and its use should be carefully controlled to minimize potential hazards.
Orientations Futures
There are several potential future directions for the use of DBD in scientific research. One area of focus is the development of new methods for the targeted modification of specific biomolecules, such as the use of DBD in combination with other reagents or catalysts. Another area of interest is the application of DBD in the study of disease mechanisms, such as the modification of proteins involved in cancer or neurodegenerative diseases. Overall, the versatility and reactivity of DBD make it a valuable tool for a wide range of scientific applications.
Méthodes De Synthèse
DBD can be synthesized through a variety of methods, including the reaction of pentane-2,4-dione with bromine in the presence of a strong acid catalyst. Other methods involve the use of bromine and sodium hydroxide, or the reaction of pentane-2,4-dione with hydrobromic acid and hydrogen peroxide. The synthesis of DBD requires careful handling, as it is a highly reactive and potentially hazardous compound.
Applications De Recherche Scientifique
DBD has been used extensively in scientific research, particularly in the field of biochemistry. It has been used as a reagent for the modification of proteins and nucleic acids, allowing researchers to study the structure and function of these molecules. DBD has also been used to study the mechanisms of enzyme catalysis, as well as the interactions between proteins and other biomolecules.
Propriétés
Numéro CAS |
68864-57-3 |
|---|---|
Nom du produit |
1,5-Dibromopentane-2,4-dione |
Formule moléculaire |
C5H6Br2O2 |
Poids moléculaire |
257.91 g/mol |
Nom IUPAC |
1,5-dibromopentane-2,4-dione |
InChI |
InChI=1S/C5H6Br2O2/c6-2-4(8)1-5(9)3-7/h1-3H2 |
Clé InChI |
YEQQPGHXABHYPF-UHFFFAOYSA-N |
SMILES |
C(C(=O)CBr)C(=O)CBr |
SMILES canonique |
C(C(=O)CBr)C(=O)CBr |
Synonymes |
1,5-Dibromoacetylacetone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



